molecular formula C7H8BrNOS B2557540 (5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol CAS No. 1379338-30-3

(5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol

Cat. No. B2557540
CAS RN: 1379338-30-3
M. Wt: 234.11
InChI Key: OVCYSIDJQRLXNJ-UHFFFAOYSA-N
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Description

(5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using different methods.

Scientific Research Applications

Solvent Effects and Molecular Aggregation

Research has shown that solvent effects can significantly influence molecular aggregation, as observed in studies on similar thiazolyl compounds. The fluorescence emission spectra and circular dichroism (CD) spectra changes indicate the importance of solvent and concentration on molecular aggregation, highlighting the potential application of (5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol in understanding solvent-induced aggregation processes (Matwijczuk et al., 2016).

Asymmetric Synthesis

The compound's structural analogs have been utilized in asymmetric synthesis, demonstrating its potential in the synthesis of complex organic molecules with high yields and enantioselectivities. This suggests the utility of this compound in facilitating similar asymmetric synthetic processes (Durán-Galván & Connell, 2010).

Bromination and Organic Synthesis

Studies on related cyclopentenones have explored the regio- and chemoselective bromination, revealing insights into the precise introduction of bromine atoms in organic molecules. This demonstrates the compound's relevance in organic synthesis, particularly in the strategic functionalization and derivatization of organic compounds (Shirinian et al., 2012).

N-Methylation and Transfer Hydrogenation

Utilization of methanol as both a C1 synthon and H2 source in N-methylation of amines and transfer hydrogenation of nitroarenes has been reported, highlighting the potential of using this compound in similar catalytic processes to synthesize pharmaceutical agents through green chemistry approaches (Sarki et al., 2021).

Oxidant Properties and Biological Impact

The compound's analogs have been studied for their oxidant properties and impact on biological systems, such as the effects on vitamin levels in rats. This suggests potential biomedical applications of this compound in understanding oxidative stress and free radical biology (Karatas et al., 2006).

properties

IUPAC Name

(5-bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c8-6-5(3-10)9-7(11-6)4-1-2-4/h4,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCYSIDJQRLXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(S2)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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